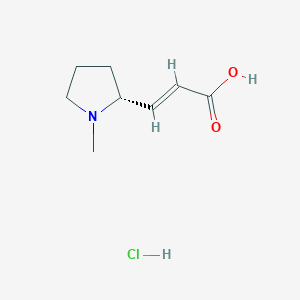
4-Bromo-N,N-bis(2-bromoethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,N-bis(2-bromoethyl)aniline typically involves the bromination of N,N-bis(2-ethyl)aniline. The reaction is carried out under controlled conditions using bromine as the brominating agent . The process involves the following steps:
Bromination of N,N-bis(2-ethyl)aniline: The starting material, N,N-bis(2-ethyl)aniline, is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a temperature range of 0-25°C to ensure controlled bromination.
Isolation and Purification: The reaction mixture is then subjected to workup procedures, including extraction, washing, and drying, to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and safety .
化学反应分析
Types of Reactions: 4-Bromo-N,N-bis(2-bromoethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, temperature range of 50-100°C.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent, temperature range of 0-50°C.
Major Products Formed:
Substitution Reactions: Formation of substituted anilines with various functional groups.
Oxidation Reactions: Formation of quinones or other oxidized derivatives.
Reduction Reactions: Formation of amines or other reduced products.
科学研究应用
4-Bromo-N,N-bis(2-bromoethyl)aniline has gained significant attention in various fields of scientific research due to its unique chemical structure and potential biological activity. Some of its applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-N,N-bis(2-bromoethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms play a crucial role in its reactivity and biological activity. The exact mechanism of action may vary depending on the specific application and target.
相似化合物的比较
N,N-Bis(2-bromoethyl)aniline: This compound is similar to 4-Bromo-N,N-bis(2-bromoethyl)aniline but lacks the bromine atom on the aromatic ring.
4-Bromo-N,N-bis(2-chloroethyl)aniline: This compound has chlorine atoms instead of bromine atoms on the ethyl groups.
4-Chloro-N,N-bis(2-bromoethyl)aniline: This compound has a chlorine atom on the aromatic ring instead of a bromine atom.
Uniqueness of this compound: The presence of bromine atoms on both the aromatic ring and the ethyl groups makes this compound unique.
属性
IUPAC Name |
4-bromo-N,N-bis(2-bromoethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br3N/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRKEEATTQPNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCBr)CCBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
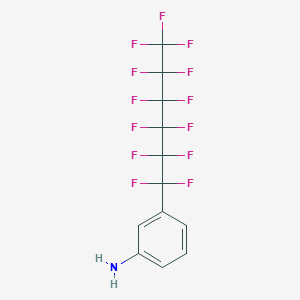
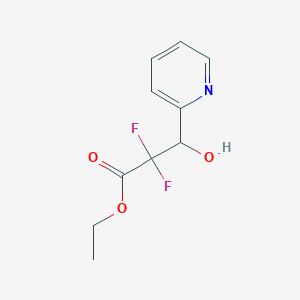
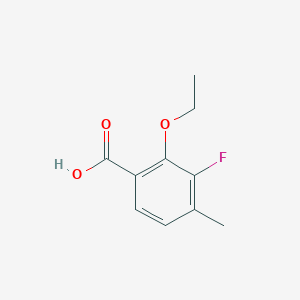
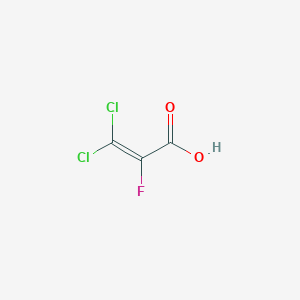
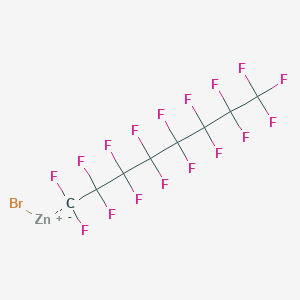
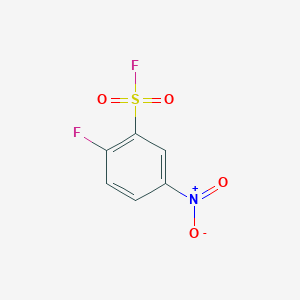
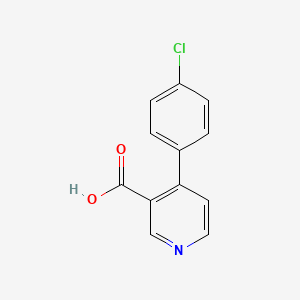

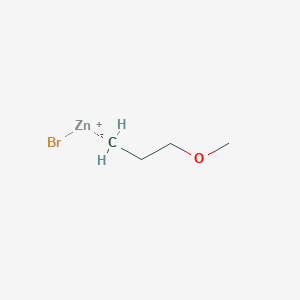

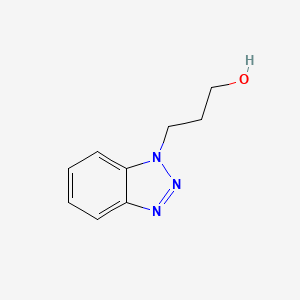
![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)
